Boc-d-beta-homophenylalanine
Description
Contextualization within Unnatural Amino Acid Chemistry
Unnatural amino acids are amino acids not among the 20 commonly found in natural proteins. These compounds, which can be either naturally occurring in non-proteinogenic contexts or entirely synthetic, are crucial tools in modern drug discovery. sigmaaldrich.comscispace.com Their structural diversity allows them to be used as versatile building blocks and molecular scaffolds. researchgate.net By incorporating unnatural amino acids into peptides or other molecules, chemists can modulate properties such as shape, function, stability, and bioactivity. enamine.net
Boc-D-beta-homophenylalanine is a prime example of an unnatural amino acid, specifically a β-amino acid. β-amino acids are distinguished from their α-amino acid counterparts by having an additional carbon atom in their backbone between the carboxyl group and the α-carbon. ethz.ch This extension provides greater conformational flexibility. illinois.edu Oligomers of β-amino acids, known as β-peptides, can fold into stable secondary structures like helices, turns, and sheets, similar to natural peptides. ethz.chnih.gov A key advantage of β-peptides is their resistance to degradation by proteases and peptidases, enzymes that typically break down natural peptides in living organisms. ethz.chnih.gov This enhanced stability makes them attractive candidates for developing therapeutics with longer biological half-lives. peptide.com The incorporation of carbocyclic β-amino acids is of particular interest due to the conformational constraints imposed by their ring structures, which can induce specific folding patterns. rsc.org
Significance in Peptide Chemistry and Medicinal Sciences
The primary significance of this compound lies in its role as a building block for peptidomimetics—molecules that mimic the structure and function of natural peptides. sigmaaldrich.com The inclusion of β-amino acids like D-beta-homophenylalanine can confer desirable pharmacological properties, including enhanced potency, improved selectivity for biological targets, and increased metabolic stability. chemimpex.compeptide.com The Boc protecting group is essential for this process, as it allows for the controlled, stepwise assembly of amino acids into a desired sequence during solid-phase peptide synthesis (SPPS). sigmaaldrich.comug.edu.pl
In medicinal science, this compound and its derivatives have been instrumental in the design of novel drug candidates. chemimpex.comchemimpex.com A notable application is in the synthesis of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4). chemicalbook.comas-1.co.jpusbio.net DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. nih.govgoogle.com They work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.gov Research has shown that fused β-homophenylalanine derivatives can act as potent and selective DPP-4 inhibitors, with some demonstrating excellent efficacy in preclinical models. nih.gov The β-amino acid structure is crucial for the inhibitory activity, as it forms key hydrogen bonding interactions with residues in the active site of the DPP-4 enzyme. nih.gov Beyond this, the compound is used to develop therapeutics targeting specific receptors and has applications in neuroscience research. chemimpex.comchemimpex.com
Historical Development and Early Applications of this compound in Synthetic Organic Chemistry
The development of this compound is intrinsically linked to two major advancements in organic chemistry: the introduction of the tert-butoxycarbonyl (Boc) protecting group and the synthesis of β-amino acids.
The Boc protecting group was introduced in the late 1950s and quickly became a cornerstone of peptide synthesis. rsc.orgrsc.orgbzchemicals.com Its main advantage was its stability under conditions used to remove other protecting groups (like the benzyl (B1604629) carbamate, Cbz) and its easy removal with mild acids, such as trifluoroacetic acid (TFA). rsc.orgwikipedia.org The commercial availability of Boc-protected α-amino acids soon followed, which greatly accelerated its adoption, particularly for the then-emerging technique of solid-phase peptide synthesis. rsc.orgrsc.org
The synthesis of β-amino acids, including β-homophenylalanine, became more accessible through methods like the Arndt-Eistert homologation of N-protected α-amino acids. illinois.edu This procedure involves converting an α-amino acid into a diazoketone, followed by a Wolff rearrangement to yield the homologated β-amino acid with an additional methylene (B1212753) group. illinois.edu The development of synthetic routes to produce optically pure β-amino acids was a critical step, allowing for their use in creating stereochemically defined β-peptides. illinois.edu For instance, methods were developed for synthesizing optically active β-amino acid N-carboxyanhydrides (β-NCAs) from N-Boc protected β-amino acids, which could then be polymerized to form β-peptides with stable, chiral conformations. illinois.edu Another synthetic approach involves the use of functionalized organozinc reagents in cross-coupling reactions to produce β-homophenylalanine derivatives. ncl.ac.uk The convergence of these fields—protecting group chemistry and unnatural amino acid synthesis—led to the creation and availability of reagents like this compound, providing chemists with a powerful tool for constructing novel molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-61-7 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Stereochemical Control for Boc D Beta Homophenylalanine and Its Derivatives
Classical Organic Synthesis Approaches to Boc-D-beta-Homophenylalanine
Classical synthesis relies on well-established reactions to build the molecule, often leveraging a chiral starting material to ensure the correct stereochemical outcome.
The Arndt-Eistert reaction is a powerful and widely used method for the one-carbon homologation of carboxylic acids, making it particularly suitable for converting α-amino acids into their β-amino acid counterparts. organic-chemistry.orgrsc.orgwikipedia.org The process begins with the conversion of a protected α-amino acid, such as N-Boc-D-phenylalanine, into its corresponding acid chloride. wikipedia.org This activated intermediate is then reacted with diazomethane to form an α-diazoketone. organic-chemistry.org The key step is the subsequent Wolff rearrangement of the diazoketone, which can be induced thermally, photochemically, or through silver(I) catalysis. organic-chemistry.org This rearrangement expels nitrogen gas and generates a highly reactive ketene intermediate. The ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org
An effective strategy to produce enantiopure this compound involves starting with the readily available chiral precursor, D-phenylalanine. guidechem.com This approach ensures that the desired stereochemistry at the α-carbon (which becomes the β-carbon in the final product) is set from the beginning. A representative multi-step synthesis proceeds as follows:
Reduction: The carboxylic acid of D-phenylalanine is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (THF). guidechem.com
Protection: The amino group of the resulting amino alcohol is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O). guidechem.com
Activation: The primary alcohol is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form a mesylate. guidechem.com
Cyanide Displacement: The mesylate is displaced by a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction extends the carbon chain by one, introducing a nitrile group. guidechem.com
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating with a strong acid or base, followed by neutralization and workup, to yield the target this compound. guidechem.com
This pathway is effective because the stereocenter from the starting D-phenylalanine is maintained throughout the reaction sequence, leading to the formation of the desired enantiopure product.
Asymmetric Synthesis and Chiral Induction Techniques
Asymmetric synthesis aims to create the desired stereocenter from an achiral or prochiral precursor through the influence of a chiral agent, which can be either a stoichiometric auxiliary or a catalytic substance.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of β-amino acids, a common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system attached to a chiral auxiliary. For instance, an acrylamide can be formed between acrylic acid and a chiral amine, such as (R)-α-phenylethylamine or an Evans-type oxazolidinone auxiliary. nih.gov The chiral auxiliary creates a sterically biased environment, forcing an incoming organometallic reagent (e.g., an organocuprate derived from a phenyl source) to add to one face of the double bond preferentially. This establishes the new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary group reveals the enantiomerically enriched β-amino acid, which can then be Boc-protected.
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of chiral product. Several catalytic methods are applicable to the synthesis of β-amino acids like homophenylalanine. rsc.org
Asymmetric Hydrogenation: A key method involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amino-α,β-unsaturated ester. Chiral transition metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP), can reduce the double bond with high enantioselectivity, setting the two adjacent stereocenters. Subsequent chemical modifications can then lead to the desired β-homophenylalanine structure.
Asymmetric Mannich Reaction: The catalytic asymmetric Mannich reaction is another powerful tool. In this reaction, a chiral catalyst, which can be a metal complex or an organocatalyst, controls the addition of an enolate or enolate equivalent (e.g., from a silyl ketene acetal) to an imine. By using an appropriate N-protected imine and a ketene acetal derived from a phenylacetic acid precursor, this reaction can directly assemble the β-amino acid backbone with high enantiomeric excess.
Asymmetric Friedel-Crafts Reaction: An efficient Friedel-Crafts reaction of N-protected L-aspartic anhydride with benzene, catalyzed by a Lewis acid, can also be used to generate homophenylalanine derivatives asymmetrically. core.ac.uk
Biocatalytic and Chemoenzymatic Synthetic Routes for Homophenylalanine Analogues
Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional stereoselectivity and under mild, environmentally friendly conditions. nih.govresearchgate.net While chemical methods for synthesizing homophenylalanine can be complex and costly, biocatalytic routes present an attractive and sustainable alternative. nih.govresearchgate.net
A prominent biocatalytic approach for synthesizing homophenylalanine analogues is the use of transaminases (also known as aminotransferases). These enzymes catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-lysine) to a keto acid acceptor. nih.govnih.gov For the synthesis of L-homophenylalanine, the keto acid precursor is 2-oxo-4-phenylbutyric acid (2-OPBA). nih.gov
Researchers have successfully used recombinant aromatic amino acid transaminases (AroAT) and engineered aspartate aminotransferases for this purpose. nih.govnih.gov By overexpressing these enzymes in microbial hosts like E. coli, highly efficient whole-cell biocatalysts can be created. These systems can achieve very high conversion rates and excellent enantiomeric excess (>99% ee) for the desired L-enantiomer. nih.govnih.gov The low solubility of the L-homophenylalanine product can help drive the reaction equilibrium towards completion. nih.govnih.gov
Recent innovations have also led to the development of enzymatic-chemical cascade reactions, starting from simple, inexpensive building blocks like benzaldehyde and pyruvate to produce L-homophenylalanine, further enhancing the cost-effectiveness of the biocatalytic approach. storkapp.me
The table below summarizes key findings from biocatalytic synthesis studies of L-homophenylalanine, an analogue of D-beta-homophenylalanine.
Table 1: Biocatalytic Synthesis of L-Homophenylalanine
| Enzyme | Keto Acid Substrate | Amino Donor | Conversion Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Recombinant Aromatic Amino Acid Transaminase (AroAT) | 2-oxo-4-phenylbutyric acid (2-OPBA) | L-Aspartate | >94% | >99% | nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Boc-D-phenylalanine |
| Diazomethane |
| D-phenylalanine |
| Lithium aluminum hydride (LiAlH4) |
| Di-tert-butyl dicarbonate (Boc2O) |
| Methanesulfonyl chloride |
| Triethylamine |
| Sodium cyanide |
| (R)-α-phenylethylamine |
| 2-oxo-4-phenylbutyric acid (2-OPBA) |
| L-aspartate |
| L-lysine |
| Benzaldehyde |
Enzymatic Resolution and Deracemization Strategies
Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis for obtaining enantiomerically pure amino acids. While direct enzymatic resolution of this compound is not extensively detailed, strategies applied to closely related homophenylalanine derivatives highlight the potential of this approach.
One notable strategy involves the kinetic resolution of N-acetyl-homophenylalanine ethyl ester using the industrial enzyme alcalase. nih.govresearchgate.net This process yields L-(+)-homophenylalanine hydrochloride with a high enantiomeric excess (98% ee). nih.govresearchgate.net This method's success suggests that a similar enzymatic approach could be adapted for the resolution of a racemic mixture of Boc-beta-homophenylalanine, potentially by selectively hydrolyzing the corresponding ester of the L-enantiomer, leaving the desired this compound ester unreacted.
While direct deracemization strategies for this compound are not prominently documented, the broader field of biocatalysis is exploring enzymatic deracemization for various chiral compounds. These methods often involve a combination of an enantioselective oxidase and a non-selective reducing agent to convert an unwanted enantiomer into the desired one. The application of such a system to beta-homophenylalanine derivatives remains an area for future investigation.
Microbial Production of Homophenylalanine Precursors
The microbial production of L-homophenylalanine (L-Hph), a precursor to this compound, represents a sustainable and efficient synthetic route. Researchers have successfully engineered strains of Escherichia coli to produce L-Hph from simple carbon sources. This has been achieved by identifying and expressing the genes responsible for homophenylalanine biosynthesis.
Bioinformatic analysis has led to the discovery of putative homophenylalanine biosynthesis genes in the cyanobacterium Nostoc punctiforme. By constructing E. coli strains that express these genes, fermentative production of L-Hph has been demonstrated. Optimization of the expression of these genes has significantly increased the yield of L-Hph. This biosynthetic pathway offers a promising and sustainable alternative to chemoenzymatic methods for producing the homophenylalanine backbone.
Derivatization Strategies for Functionalized this compound Analogues
The functionalization of this compound is crucial for modulating the properties of peptides and other pharmacologically active compounds. chemimpex.com Derivatization strategies primarily focus on modifying the aromatic ring and the side chain to introduce new functionalities that can enhance biological activity, stability, or binding affinity.
Synthesis of Halogenated this compound Derivatives (e.g., Fluoro, Chloro, Bromo)
Halogenated derivatives of this compound are valuable building blocks in medicinal chemistry. The introduction of halogen atoms can significantly alter the electronic properties and lipophilicity of the molecule, leading to improved pharmacokinetic profiles of the resulting peptides or small molecules.
The synthesis of these derivatives can be achieved through various methods, often starting from the corresponding halogenated D-phenylalanine. A general synthetic route involves the reduction of the carboxylic acid of the starting amino acid, followed by conversion of the resulting alcohol to a leaving group (e.g., mesylate), displacement with a cyanide group, and subsequent hydrolysis to the carboxylic acid, which is then Boc-protected.
Below is a table of some commercially available halogenated this compound derivatives:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-3-fluoro-D-beta-homophenylalanine | C15H20FNO4 | 297.32 |
| Boc-2-chloro-D-beta-homophenylalanine | C15H20ClNO4 | 313.78 |
| Boc-4-chloro-D-beta-homophenylalanine | C15H20ClNO4 | 313.78 |
| Boc-2-bromo-D-beta-homophenylalanine | C15H20BrNO4 | 358.23 |
| Boc-4-bromo-D-beta-homophenylalanine | C15H20BrNO4 | 358.23 |
This data is compiled from publicly available chemical supplier information.
Introduction of Other Aromatic Substituents (e.g., Phenyl, Nitro)
Beyond halogens, other substituents can be introduced onto the aromatic ring to further diversify the chemical space of this compound analogues. Nitro and phenyl groups are of particular interest for their electronic and steric effects, respectively.
The synthesis of these derivatives likely follows similar pathways to the halogenated analogues, starting from appropriately substituted D-phenylalanine. The nitro group, for instance, can serve as a handle for further functionalization, such as reduction to an amine group. The introduction of a phenyl group can enhance hydrophobic interactions in binding pockets of target proteins.
Here are examples of such derivatives:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-4-nitro-D-beta-homophenylalanine | C15H20N2O6 | 324.33 |
| Boc-4-phenyl-D-beta-homophenylalanine | C21H25NO4 | 367.43 |
This data is compiled from publicly available chemical supplier information.
Side Chain Modifications for Tailored Reactivity and Biological Functionality
Modification of the side chain of this compound beyond aromatic substitution is a key strategy for tailoring its properties. These modifications can introduce reactive handles for bioconjugation or alter the conformational preferences of peptides into which they are incorporated.
While specific examples of extensive side-chain modifications of this compound are not detailed in the provided search results, general strategies in amino acid and peptide chemistry can be applied. Late-stage C-H functionalization is a powerful tool for directly modifying the side chains of amino acid residues within peptides. researchgate.net This can include arylation, alkylation, and alkenylation of the side chain, offering a direct route to novel analogues. acs.org
The incorporation of this compound and its derivatives into peptides is a primary application that drives the need for these synthetic methodologies. chemimpex.comnih.gov The unique structural and conformational properties imparted by this unnatural amino acid can lead to peptides with enhanced stability, receptor selectivity, and therapeutic potential.
Advanced Structural and Conformational Investigations of Boc D Beta Homophenylalanine and Its Incorporated Biomolecules
Spectroscopic Characterization Techniques in Conformational Analysis of Boc-D-beta-Homophenylalanine-Containing Peptides
Spectroscopic methods are indispensable tools for elucidating the conformation of peptides in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the spatial arrangement of atoms and the secondary structure of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptides incorporating this compound, NMR studies, particularly those involving the Nuclear Overhauser Effect (NOE), provide critical information about inter-proton distances, which in turn helps to define the peptide's conformation. nih.govwikipedia.org
Researchers have successfully used 500-MHz 1H-NMR to establish the continuous helical conformation of peptides containing (S)-β³-homophenylalanine in solution. nih.gov Diagnostic NOEs, such as those between adjacent amide protons (dNN) and between alpha-protons and amide protons (dαN), are indicative of specific secondary structures. nih.gov For instance, the observation of sequential NH↔NH NOEs is a hallmark of a helical structure. nih.govresearchgate.net In a study of an 11-amino acid peptide containing (S)-β³-homophenylalanine, NOE data confirmed a continuous helix over the entire length of the peptide in a chloroform (B151607) solution. nih.govnih.gov
Furthermore, the temperature and solvent dependence of NH chemical shifts can reveal which amide protons are involved in intramolecular hydrogen bonds, a key feature of stable secondary structures. nih.govnih.gov The wide dispersion of backbone NH and CαH chemical shifts in an NMR spectrum is also a diagnostic indicator of a well-structured peptide in solution. pnas.org
Key NMR Observables for Conformational Analysis:
| NMR Parameter | Structural Information Derived | Example in β-Homophenylalanine Peptides |
| Nuclear Overhauser Effect (NOE) | Provides through-space distances between protons (< 5 Å). wikipedia.org | Sequential NH-NH NOEs confirm helical structures. nih.govresearchgate.net |
| Chemical Shift Dispersion | Indicates a well-defined and stable conformation. pnas.org | Wide dispersion of NH and CαH signals suggests a structured peptide. pnas.org |
| Temperature Coefficients of NH protons | Identifies amide protons involved in intramolecular hydrogen bonding. | Low temperature coefficients suggest hydrogen-bonded NH groups, stabilizing the structure. |
| 3JHNα Coupling Constants | Relates to the backbone dihedral angle φ via the Karplus equation. | Provides constraints on the backbone conformation. |
Circular Dichroism (CD) spectroscopy is a sensitive technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govspringernature.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.orgcreative-proteomics.com
For peptides containing this compound, CD spectroscopy has been instrumental in characterizing their secondary structures. For example, a negative CD band around 220 nm is characteristic of peptide β-hairpins. pnas.org In one study, the CD spectra of a decapeptide containing (S)-β³-homophenylalanine in both methanol (B129727) and trifluoroethanol showed this characteristic negative band, supporting a β-hairpin conformation. pnas.org
However, the interpretation of CD spectra for β-peptides is not always straightforward. nih.gov Two different β-hexapeptides, one of which was expected to be helical and the other unfolded, exhibited similar CD spectra. nih.gov This suggests that a particular CD pattern can be induced by spatially different structures, highlighting the importance of using CD in conjunction with other techniques like NMR and molecular modeling for a comprehensive conformational analysis. nih.gov
Characteristic CD Spectral Features for Peptide Secondary Structures:
| Secondary Structure | Characteristic CD Bands |
| α-Helix | Strong negative band at ~222 nm and a positive band at ~190 nm. americanpeptidesociety.org |
| β-Sheet | Negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org |
| β-Hairpin | Negative band around 220 nm. pnas.org |
| Random Coil | Weak and less defined peaks. americanpeptidesociety.org |
The use of helix-promoting solvents like trifluoroethanol (TFE) can also be explored with CD spectroscopy to understand the intrinsic conformational preferences of peptide sequences. bio-structure.com
X-ray Crystallographic Studies of this compound-Derived Peptides and Peptidomimetics
X-ray crystallography provides unparalleled, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique has been crucial in defining the precise conformations of peptides and peptidomimetics incorporating this compound, often revealing novel secondary structures and intermolecular interactions.
For instance, the crystal structure of a decapeptide containing (S)-β³-homophenylalanine, Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-methyl ester, confirmed a β-hairpin conformation. pnas.org The centrally located DPro-Gly segment was found to nucleate a type-I′ β-turn, and the hairpin was stabilized by four intramolecular cross-strand hydrogen bonds. pnas.org In this structure, the β-homophenylalanine residues occupied facing positions on the two strands of the hairpin, with their side chains projecting on opposite faces of the β-sheet. pnas.org
In another study, a hexapeptide containing two pairs of (S)-β³-homophenylalanine residues, Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe, also adopted a β-hairpin conformation stabilized by a type II′ β-turn at the d-Pro-Gly segment and two intramolecular hydrogen bonds. pnas.org Significantly, these hairpins self-assembled in the crystal lattice to form an infinitely extended β-pleated sheet through intermolecular hydrogen bonds. pnas.org
The incorporation of (S)-β³-homophenylalanine into a helical peptide has also been structurally characterized. The crystal structure of an 11-amino acid α,β-hybrid peptide, Boc-Val-Ala-Phe-Aib-(R)-β³-homovaline-(S)-β³-homophenylalanine-Aib-Val-Ala-Phe-Aib-methyl ester, revealed a continuous helical conformation. nih.govnih.gov At the site of the β-amino acid insertions, the helical hydrogen-bonded rings were expanded, featuring C14 and C15 hydrogen bonds. nih.govnih.gov
Crystallographic Data for Peptides Containing β-Homophenylalanine:
| Peptide | Conformation | Key Structural Features | Space Group | Reference |
| Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe | β-Hairpin | Type-I′ β-turn, four intramolecular H-bonds | P2₁2₁2₁ | pnas.org |
| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | β-Hairpin, Infinite β-sheet | Type-II′ β-turn, two intramolecular H-bonds, intermolecular H-bonds | pnas.org | |
| Boc-Val-Ala-Phe-Aib-βVal-βPhe-Aib-Val-Ala-Phe-Aib-OMe | α,β-Hybrid Helix | C14 and C15 hydrogen-bonded rings | P2₁2₁2₁ | nih.govnih.gov |
Computational Chemistry and Molecular Modeling for Conformational Prediction
Computational chemistry and molecular modeling have become essential tools for predicting and understanding the conformational preferences of complex molecules like peptides containing this compound. These methods complement experimental techniques by providing detailed energetic and structural insights at the atomic level.
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the motions of atoms and molecules, MD can explore the conformational landscape of peptides and predict their preferred structures in solution. plos.org
MD simulations have been employed to study the stability and conformational preferences of peptides incorporating β-homophenylalanine. For example, in a study of non-natural nonapeptides designed to bind to the HLA-B*2705 protein, a 150 ps MD simulation in water was used to assess the stability of the complexes. nih.gov The results, which included analysis of atomic fluctuations and solvent-accessible surface areas, predicted that the peptide containing homophenylalanine would form a more stable complex than its natural counterparts, a prediction that was later confirmed by in vitro experiments. nih.gov
In another study, MD simulations were used to investigate two β-hexapeptides. The simulations showed that while one peptide formed a stable 3(14)-helix, the other remained largely unfolded, even though their experimental CD spectra were similar. nih.gov This highlights the ability of MD simulations to provide a more detailed picture of the conformational ensemble in solution than can be obtained from experimental data alone. nih.gov These simulations can also be used to calculate theoretical CD spectra from the simulated structures, which can then be compared to experimental spectra to validate the computational model. nih.govresearchgate.net
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure and energetics of molecules. These methods can be used to determine properties such as molecular orbital energies, charge distributions, and the relative energies of different conformations, providing fundamental insights into the factors that govern peptide structure.
QM calculations have been used to study the conformational preferences of β-amino acids. nih.gov These studies often identify stable conformations that are stabilized by intramolecular hydrogen bonds, forming six- or eight-membered rings (C6 or C8 conformations). nih.gov The results of these calculations on simple β-amino acid derivatives can help to understand the intrinsic conformational tendencies that these residues impart to larger peptides.
For instance, QM calculations can be used to parameterize force fields for MD simulations, ensuring that the classical models used in the simulations accurately reflect the underlying quantum mechanical reality. They can also be used to analyze the steric and electronic effects of incorporating a β-homophenylalanine residue into a peptide chain. The bulky benzyl (B1604629) side chain and the additional methylene (B1212753) group in the backbone of β-homophenylalanine introduce unique steric constraints and electronic properties that can be precisely modeled using QM methods. These calculations, often performed using density functional theory (DFT), can help to rationalize experimentally observed conformations and guide the design of new peptidomimetics with desired structural properties. mdpi.comacs.org
Analysis of Chiral Properties and Stereochemical Influence on Molecular Architecture
The chirality of constituent amino acids is a fundamental determinant of the secondary and tertiary structure of peptides and proteins. In the realm of peptidomimetics and foldamers, the incorporation of non-proteinogenic amino acids with specific stereochemistry, such as this compound, offers a sophisticated tool for dictating molecular architecture. The D-configuration of this β-amino acid, where the side chain and amino group are positioned on a homologated backbone, introduces unique conformational biases that significantly influence the folding preferences and stability of the biomolecules into which it is incorporated. researchgate.netchemimpex.com
Research into peptides containing β-amino acid residues has revealed that the stereochemistry at the β-carbon atom is crucial for controlling the adoption of defined secondary structures like helices and sheets. researchgate.netresearchgate.net The replacement of a standard L-α-amino acid with a D-β-amino acid alters local stereochemistry and can be leveraged to design novel peptide folds with enhanced properties, such as proteolytic stability. mdpi.comethz.ch
Detailed conformational studies on hybrid peptides have demonstrated the profound influence of the D-stereocenter. A comparative study of two hexapeptides highlighted this effect. One peptide (2a), containing L-β-homophenylalanine, was compared with another (2b), which incorporated D-β-homophenylalanine. The study found that the hexapeptide containing the D-β-homoPhe residue, in combination with L-α-amino acid residues (a heterochiral sequence), folded into a β-hairpin that was significantly more stable than the hairpin formed by the peptide containing the L-enantiomer. frontiersin.org This demonstrates that a heterochiral combination between the β-amino acid in a loop region and α-amino acids in the strands can substantially enhance the stability of the resulting β-hairpin structure. frontiersin.org
Further investigations into tripeptides containing both homophenylalanine (Hph) and dehydrophenylalanine (ΔPhe) residues have provided additional insights. These studies revealed that the secondary structure is highly dependent on both the sequence and the chirality. mdpi.comuminho.pt Specifically, heterochiral peptides featuring a D-homophenylalanine-dehydrophenylalanine motif were observed to adopt a β-sheet secondary structure. mdpi.com In contrast, their homochiral counterparts containing L-homophenylalanine tended to form α-helical or random coil structures. mdpi.com This underscores the power of using a D-amino acid to direct a peptide backbone into a specific, predictable conformation.
The following table summarizes key research findings on the influence of homophenylalanine stereochemistry on peptide secondary structure.
| Peptide Type | Key Residues | Observed Secondary Structure | Reference |
| Heterochiral Hexapeptide | D-β-homoPhe , L-Val, L-Leu | Stable β-hairpin | frontiersin.org |
| Homochiral Hexapeptide | L-β-homoPhe, L-Val, L-Leu | Less stable β-hairpin | frontiersin.org |
| Heterochiral N-succinylated Dehydrotripeptide | D-Hph , L-Phe, Z-∆Phe | β-sheet | mdpi.com |
| Homochiral N-succinylated Dehydrotripeptide | L-Hph, L-Phe, Z-∆Phe | α-helix / Random coil | mdpi.com |
A fundamental architectural consequence of incorporating β-amino acids, regardless of stereochemistry, is the alteration of strand polarity in β-sheets. pnas.orgnih.gov In sheets formed exclusively from α-amino acids, the carbonyl (C=O) and amide (N-H) groups alternate their direction along the peptide backbone, creating what is known as an "apolar" sheet. pnas.org However, the introduction of β-amino acid residues causes all adjacent carbonyl groups to point in one direction, while the amide groups orient oppositely. pnas.org This results in a "polar" sheet with a unidirectional alignment of N-H···O=C hydrogen bonds, a distinct supramolecular arrangement. pnas.org At the specific site where a β-residue is inserted into an α-peptide sequence, the polarity of that peptide unit is effectively reversed relative to the α-peptide segments. nih.gov
The distinct chiral properties of D- and L-β-homoamino acids can be directly observed and quantified using chiroptical spectroscopy methods, such as exciton-coupled circular dichroism (ECCD). One study utilized an achiral copper(II) host molecule that, upon binding a chiral guest like a Boc-protected β-homoamino acid, produces a CD signal. nih.gov The sign of the observed signal is directly correlated to the absolute configuration of the guest molecule. This method allowed for the unambiguous assignment of the stereocenter, providing a clear analytical signature for the D-enantiomer. nih.gov
The table below details the circular dichroism findings for Boc-protected β-homoamino acids.
| Compound Analyzed | Stereochemistry | Sign of First Cotton Effect (CE) | Inferred Helicity | Reference |
| Boc-β-homoamino acid | D | Positive | M-type (left-handed) | nih.gov |
| Boc-β-homoamino acid | L | Negative | P-type (right-handed) | nih.gov |
Applications of Boc D Beta Homophenylalanine in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control, making it a key target for type 2 diabetes treatment. nih.gov Boc-D-beta-homophenylalanine has been instrumental in the development of potent and selective DPP-4 inhibitors.
The synthesis of these inhibitors often involves coupling this compound with various heterocyclic scaffolds. mdpi.com For instance, a common synthetic route involves reacting (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid with a key amine intermediate, followed by deprotection of the Boc group. acs.orgworktribe.com This modular approach allows for the systematic exploration of different chemical groups to optimize the inhibitor's properties. acs.org
Structure-Activity Relationship (SAR) Studies in DPP-4 Inhibitor Development
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. In the context of DPP-4 inhibitors, SAR studies have revealed critical interactions between the inhibitor and the enzyme's active site. nih.govacs.org The β-amino group of the homophenylalanine moiety is essential, forming key hydrogen bonds with amino acid residues such as Tyr662, Glu205, and Glu206 in the S2 pocket of DPP-4. nih.govacs.org
The phenyl ring of the homophenylalanine derivative typically occupies the hydrophobic S1 pocket of the enzyme. nih.gov Modifications to this ring and the attached heterocyclic moieties have been extensively studied to enhance inhibitory potency. For example, the introduction of a trifluorophenyl group has been shown to be beneficial for activity. nih.gov SAR studies have also guided the design of various scaffolds, including pyrazolopyrimidines, triazolopiperazines, and other fused heterocyclic systems, to improve interactions with different subsites of the DPP-4 enzyme. nih.govmdpi.com
Optimization of Binding Affinity and Selectivity via this compound Incorporation
The incorporation of this compound is a key strategy for optimizing the binding affinity and selectivity of DPP-4 inhibitors. The 'Boc' (tert-butoxycarbonyl) protecting group facilitates the controlled synthesis of complex molecules. chemimpex.com The D-beta-homophenylalanine structure provides a scaffold that can be modified to enhance interactions with the DPP-4 active site. nih.gov
Docking studies have shown that the primary amine of inhibitors derived from this scaffold establishes strong ionic interactions with key residues like E205, E206, and Y662. acs.orgworktribe.com Further optimization involves modifying other parts of the molecule to engage with additional binding pockets, such as the S1' and S2' subsites, which can significantly increase potency. nih.gov For example, the development of fused β-homophenylalanine derivatives has led to compounds with excellent DPP-4 inhibitory activity and high selectivity over related proteases. nih.gov This selectivity is crucial for minimizing off-target effects.
Table 1: DPP-4 Inhibitory Activity of Selected Compounds
| Compound | R1 Group | DPP-4 IC50 [nM] |
|---|---|---|
| 40 | CH3 | 28 ± 0.9 |
| Sitagliptin | - | 22 ± 2 |
This table is based on data from a study on tricyclic DPP-4 inhibitors and shows the inhibitory concentration (IC50) for compound 40 compared to the established drug Sitagliptin. The data indicates that modifications to the core structure can yield potent inhibitors. acs.orgworktribe.com
Development of Angiotensin-Converting Enzyme (ACE) Inhibitors and Related Cardiovascular Therapeutics
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily to treat hypertension and heart failure. nih.govracgp.org.au They work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. nih.gov While the direct application of this compound in marketed ACE inhibitors is less documented than in DPP-4 inhibitors, its structural motifs are relevant to the design of peptidomimetic enzyme inhibitors. The principles of using amino acid derivatives to target the active sites of proteases are transferable. The combination of ACE inhibitors with other cardiovascular drugs, like beta-blockers, is a common therapeutic strategy. nih.gov
Exploration in Neurological Disorder Therapeutics and Neurotransmitter System Modulation
The unique structure of this compound and its analogs makes them valuable tools in neuroscience research, particularly in the study of neurotransmitter systems and the development of therapies for neurological disorders. chemimpex.comchemimpex.com Disturbances in neurotransmitter systems are linked to a wide range of neurological and neurodegenerative diseases. researchgate.netbiolife-publisher.it
Design of Analogues Mimicking Natural Neurotransmitters
Amino acids and their derivatives are fundamental to neurotransmission. mdpi.com this compound can be used to create analogs that mimic the structure of natural neurotransmitters. chemimpex.comchemimpex.com This allows researchers to probe the function of neurotransmitter receptors and transporters. By systematically modifying the structure of these analogs, it is possible to investigate the structural requirements for binding and activity at specific neural targets. This approach is crucial for understanding the pathophysiology of neurological disorders and for designing novel therapeutic agents. nih.gov
Modulation of Receptor Activity in Central Nervous System Research
The incorporation of this compound into peptide structures can influence their ability to modulate receptor activity in the central nervous system (CNS). The beta-amino acid structure can confer resistance to enzymatic degradation, which is a significant advantage for drugs targeting the CNS. researchgate.net This enhanced stability can lead to a longer duration of action. Furthermore, the specific stereochemistry and conformation of β-homophenylalanine-containing peptides can lead to high affinity and selectivity for specific receptor subtypes, which is a key goal in the development of drugs for neurological conditions with fewer side effects. researchgate.net Research in this area explores the use of such modified peptides to target receptors involved in conditions like pain, mood disorders, and neurodegenerative diseases. nih.gov
Contributions to Antimicrobial Peptide (AMP) and Antifouling Agent Development
The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy in the development of advanced antimicrobial and antifouling agents. nih.gov This beta-amino acid provides unique structural properties, such as enhanced hydrophobicity and resistance to proteolytic degradation, which are crucial for improving the efficacy and stability of these agents. upc.edu
Enhancement of Antifungal and Antibacterial Activity
By increasing hydrophobicity, β-peptides can effectively prevent the formation of resilient microbial structures known as biofilms. researchgate.netresearchgate.net While they may be less effective at disrupting mature biofilms, hydrophobic β-peptides can inhibit the initial formation of biofilms by pathogens like C. albicans. researchgate.netresearchgate.net The relationship between a peptide's hydrophobicity, often measured by its retention time in reverse-phase HPLC (RP-HPLC), and its antimicrobial efficacy is a key area of investigation. For instance, analogues of the antimicrobial peptide gramicidin (B1672133) S, where D-phenylalanine was replaced with other surrogates, showed significant changes in biological activity, highlighting the importance of the aromatic residue in the β-turn. upf.edu
The table below illustrates the relationship between the hydrophobicity of various 14-helical β-peptides and their antifungal activity against Candida albicans, demonstrating that increased hydrophobicity generally leads to a lower Minimum Inhibitory Concentration (MIC).
Table 1: Antifungal Activity of 14-Helical β-Peptides Against C. albicans
| Peptide Sequence | Hydrophobicity (RP-HPLC Retention Time in min) | Antifungal Activity (MIC in μg/mL) |
|---|---|---|
| Ac-(ACHC--hVal--hLys)₂--hTyr-NH₂ | 23.3 | 16 |
| Ac-(ACHC--hVal--hLys)₂-NH₂ | 21.8 | 32 |
| Ac-(ACHC--hAla--hLys)₂--hTyr-NH₂ | 22.3 | 32 |
| Ac-(ACHC--hAla--hLys)₂-NH₂ | 20.9 | 64 |
Data sourced from studies on 14-helical β-peptides, where ACHC is trans-2-aminocyclohexanecarboxylic acid. This data exemplifies the principle that higher hydrophobicity (longer retention time) correlates with stronger antifungal activity (lower MIC). acs.orgplos.org
Design of Peptidomimetic Antifouling Oligopeptides
The prevention of biofouling—the unwanted accumulation of microorganisms, cells, and proteins on surfaces—is a significant challenge in marine, industrial, and medical environments. nih.gov Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, are being explored for creating effective antifouling coatings. researchgate.net The design of these agents often involves creating surfaces that can resist the initial adsorption of proteins, which is a critical step in the fouling process. stanford.edu
One successful strategy involves the development of chimeric polymers that combine a surface-anchoring peptide domain with an antifouling polymer domain. mdpi.com For example, researchers have created polymers consisting of a peptoid (an N-substituted glycine (B1666218) polymer) linked to a peptide anchor derived from mussel adhesive proteins, which are rich in DOPA and Lysine residues. nih.govresearchgate.net The peptoid part, with side chains like methoxyethyl that resemble poly(ethylene glycol) (PEG), creates a barrier that resists protein and cell attachment. stanford.edu
The incorporation of hydrophobic residues is another key design principle. rsc.org Peptides designed with adjacent hydrophobic amino acids can self-assemble into functional coatings on surfaces. rsc.org The hydrophobic nature of these coatings helps to prevent fouling. Given that this compound enhances hydrophobicity, it represents a valuable building block for such antifouling oligopeptides. Its integration could contribute to the formation of stable, non-toxic, and biocompatible supramolecular coatings that repel microbial adhesion. rsc.org
Utilization in Receptor Interaction and Enzyme Inhibition Studies
The unique structural characteristics of this compound make it a valuable tool for studying molecular recognition events, such as receptor binding and enzyme inhibition. chemimpex.comchemimpex.com Its D-configuration and extended backbone can be used to create peptidomimetics with constrained conformations, which helps in probing the specific structural requirements for binding to biological targets. upc.edu Furthermore, the phenyl ring can be modified, for example with chloro or fluoro groups, to explore structure-activity relationships and optimize binding affinity and selectivity. chemimpex.comchemimpex.com
Development of Enzyme Mechanism Probes
This compound serves as a key starting material in the synthesis of sophisticated molecular probes designed to investigate enzyme mechanisms. chemimpex.com A notable example is its use in the creation of activity-based probes for studying pathogen proteasomes, which are essential enzyme complexes for protein homeostasis in organisms like Leishmania donovani and Trichomonas vaginalis. acs.orgnih.gov
Researchers have synthesized an active site-directed epoxyketone probe, named LJL-1, which is an analogue of the proteasome inhibitor carfilzomib. acs.orgacs.org The synthesis of this probe involved a multi-step process where N-Boc-protected homophenylalanine was a crucial component of the tetrapeptide backbone (Phe-Leu-homoPhe-Leu-epoxyketone). nih.govacs.org This N-Boc-homophenylalanine-containing intermediate was deprotected to allow for the attachment of an alkyne group via TBTU chemistry. acs.orgnih.gov This alkyne handle enables the probe, after it has bound to its target enzyme, to be conjugated to reporter tags like fluorophores (e.g., TAMRA) and biotin (B1667282) using "click chemistry." acs.orgnih.gov These tags allow for the visualization and enrichment of the target enzyme subunits, providing critical insights into their function and serving as reagents to evaluate new inhibitors. acs.org
Investigating Specific Binding Affinities to Biological Targets
The incorporation of this compound and its derivatives into peptides is a powerful strategy for investigating and modulating binding affinities to biological targets like receptors and enzymes. The compound's structural features, including its inherent hydrophobicity and the stereochemistry of its D-configuration, can be leveraged to enhance interactions with specific binding pockets on target proteins.
For instance, fluorinated derivatives such as Boc-4-fluoro-D-β-homophenylalanine are used to create compounds with improved pharmacological properties, as the fluorine substitution can lead to better binding affinity and selectivity for target proteins. chemimpex.com Similarly, bromo-substituted versions are used in the design of peptide-based drugs to enhance binding to target proteins. chemimpex.com These modifications allow for a detailed exploration of structure-activity relationships, aiding in the optimization of drug candidates. chemimpex.com
Studies on proteasome inhibitors for Plasmodium falciparum, the parasite that causes malaria, have utilized L-homophenylalanine in the peptide backbone of potent inhibitors. acs.org The homophenylalanine side chain was shown to interact with the S1 pocket of the enzyme. univ-lille.fr By creating analogues with such unnatural amino acids, researchers can fine-tune the molecule's fit within the target's active site, leading to highly potent and selective inhibitors. acs.org
The following table presents data on the inhibitory activity of various peptide analogues, illustrating how modifications, including the use of unnatural amino acids, affect binding affinity to their biological targets.
Table 2: Inhibitory Activity of Peptidomimetic Compounds
| Compound/Peptide | Target | Measurement | Value |
|---|---|---|---|
| Cyclic Peptide 1a (contains L-homophenylalanine) | P. falciparum proteasome | IC₅₀ | 35 nM |
| Gramicidin S Analogue (with D-Tic replacing D-Phe) | S. aureus | MIC | 1.5 µM |
| Gramicidin S Analogue (with D-Tic replacing D-Phe) | Human Red Blood Cells | HC₅₀ (Hemolysis) | 150 µM |
| Aurein 1.2 α/β-peptide analogue | C. albicans | MIC | 4-fold lower than native peptide |
Data sourced from studies on proteasome inhibitors and antimicrobial peptide analogues. IC₅₀ represents the half-maximal inhibitory concentration, indicating binding potency. MIC is the minimum inhibitory concentration for antimicrobial activity. HC₅₀ is the concentration causing 50% hemolysis, a measure of toxicity. upf.eduacs.orgnih.gov
Role of Boc D Beta Homophenylalanine in Peptidomimetic Design and Peptide Engineering
Enhancing Proteolytic Stability and Pharmacokinetic Properties of Peptides
A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases and their rapid clearance from the body. The incorporation of Boc-D-beta-homophenylalanine into peptide sequences is a key strategy to overcome these challenges.
Resistance to Enzymatic Degradation in Biological Systems
The introduction of β-amino acids, such as this compound, into a peptide backbone renders the adjacent peptide bonds resistant to cleavage by peptidases. researchgate.net Proteolytic enzymes are highly specific for the L-α-amino acid structure of natural peptides. The altered backbone geometry created by the β-amino acid disrupts the recognition and binding of these enzymes, thereby preventing degradation. researchgate.netnih.gov This resistance to enzymatic breakdown is a critical attribute for developing peptides that can remain intact and active in biological systems for extended periods. The use of D-amino acids further enhances this stability, as proteases are stereospecific for L-amino acids. mdpi.com
Improvement of In Vivo Stability and Half-Life
By resisting enzymatic degradation, peptides containing this compound exhibit improved in vivo stability. sigmaaldrich.comsigmaaldrich.com This enhanced stability directly translates to a longer circulating half-life, a crucial pharmacokinetic parameter for therapeutic efficacy. nih.gov Natural peptides often have very short half-lives, measured in minutes, due to rapid proteolysis and renal clearance. nih.gov The incorporation of β-amino acids is a recognized strategy to extend this half-life, allowing for less frequent administration and sustained therapeutic effect. researchgate.netnih.gov
Modulation of Peptide Conformation and Secondary Structure Induction
The conformational flexibility of linear peptides can be a disadvantage, as it may lead to reduced receptor binding affinity and specificity. This compound serves as a valuable tool for controlling peptide conformation and inducing specific secondary structures.
Promotion of Helical Structures (e.g., 14-Helices)
The incorporation of β-amino acids is known to promote the formation of stable, well-defined helical structures in peptides, which are not commonly observed in short, natural α-peptides. One such structure is the 14-helix, a specific type of helix formed by β-peptides. acs.org These helices are characterized by a repeating pattern of hydrogen bonds that contribute to their stability. acs.org The ability of this compound and other β-amino acids to induce such ordered structures is a powerful tool in designing peptides with specific three-dimensional shapes for targeted biological interactions.
Conformational Restraints and Molecular Scaffolds in Peptide Design
This compound and other unnatural amino acids act as conformational restraints, limiting the flexibility of the peptide backbone. sigmaaldrich.comsigmaaldrich.com This pre-organization of the peptide into a more rigid structure can lead to a higher affinity for its biological target by reducing the entropic penalty of binding. These constrained amino acids can serve as building blocks for creating molecular scaffolds, providing a fixed framework upon which various functional groups can be displayed in a precise orientation. sigmaaldrich.comsigmaaldrich.com This approach is fundamental to rational drug design, allowing for the creation of peptides with optimized binding properties.
Development of Bioactive Peptidomimetics and Constrained Analogues
The ultimate goal of incorporating this compound is the development of bioactive peptidomimetics and constrained analogues with improved therapeutic potential. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but have enhanced drug-like properties. sigmaaldrich.comsigmaaldrich.com
By leveraging the benefits of increased stability and conformational control, researchers can design analogues of biologically active peptides with superior characteristics. For instance, the replacement of a natural amino acid with this compound in a peptide sequence can lead to analogues with enhanced potency, selectivity, and duration of action. researchgate.netrsc.org This strategy has been successfully applied in the development of analogues for various peptide hormones and neurotransmitters, aiming to create more effective therapeutic agents. researchgate.netnih.gov The ability to create constrained analogues allows for detailed structure-activity relationship (SAR) studies, providing insights into the optimal conformation for biological activity. rsc.org
Design of Surrogate Peptides with Enhanced Potency and Selectivity
The use of this compound and its derivatives is instrumental in the development of surrogate peptides with heightened potency and selectivity. chemimpex.compeptide.com By replacing a natural amino acid with this beta-amino acid, researchers can fine-tune the peptide's three-dimensional structure, leading to optimized interactions with biological targets. nih.gov This structural modification can significantly influence the resulting compound's biological activity and selectivity. chemimpex.com For instance, the substitution of phenylalanine with its beta-homo counterpart in opioid peptides has been shown to alter receptor affinity and bioactivity. nih.gov The introduction of the Boc protecting group further enhances the stability and solubility of the amino acid, making it a valuable component in the synthesis of complex peptides for therapeutic applications. chemimpex.com
Furthermore, modifications to the phenyl ring of this compound, such as fluorination or the addition of trifluoromethyl groups, provide additional tools for optimizing peptide properties. peptide.comchemimpex.comchemimpex.com These alterations can improve metabolic stability and influence binding affinity, contributing to the development of more potent and selective therapeutic candidates.
Creation of Alpha, Beta-Hybrid Peptides
A significant application of this compound is in the construction of alpha, beta-hybrid peptides. These are oligomers that contain both alpha- and beta-amino acid residues in their sequence. nih.govpnas.org The inclusion of beta-amino acids like D-beta-homophenylalanine introduces unique conformational features into the peptide backbone. pnas.org
Research has demonstrated that the insertion of beta-amino acids, even consecutively, into a helical peptide does not necessarily cause significant structural distortion. nih.govresearchgate.net Instead, it can lead to the formation of novel helical structures with expanded hydrogen-bonded rings. nih.gov For example, studies on hybrid peptides containing (S)-β3-homophenylalanine have shown the formation of stable β-hairpin structures, which are crucial for molecular recognition and biological activity. pnas.org
A 2020 study highlighted the importance of chirality in the stability of these hybrid structures. It was found that a hexapeptide containing D-β-homoPhe, in combination with L-amino acids in the strand regions, resulted in a significantly more stable β-hairpin compared to its L-β-homoPhe counterpart. frontiersin.org This demonstrates that the specific stereochemistry of the beta-amino acid plays a crucial role in dictating the folded conformation and stability of the hybrid peptide. frontiersin.org
Strategic Incorporation into Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. nih.govlifechemicals.com Consequently, the development of molecules that can modulate these interactions is a major focus in drug discovery. nih.govlifechemicals.com Peptidomimetics and foldamers, including those incorporating this compound, are promising candidates for creating PPI modulators. mdpi.com
The ability of beta-peptides and alpha/beta-hybrid peptides to form stable, predictable secondary structures, such as helices and hairpins, allows them to mimic the alpha-helical or beta-sheet domains often found at PPI interfaces. mdpi.com By designing a peptide that structurally mimics a key binding region of a protein, it is possible to either inhibit or stabilize the interaction.
The incorporation of D-beta-homophenylalanine can contribute to the design of potent and selective PPI inhibitors. chemimpex.com For example, bis-peptides designed to mimic the p53 α-helical domain that binds to hDM2 have shown to be potent inhibitors of this critical cancer-related PPI. pitt.edu The unique structural constraints and stability conferred by the beta-amino acid are crucial for achieving high affinity and selectivity for the target protein. mdpi.comchemimpex.com
Applications in Bioconjugation for Targeted Therapeutics and Imaging Agents
Bioconjugation is the process of linking a biomolecule, such as a peptide, to another molecule, which could be a drug, an imaging agent, or a delivery vehicle. this compound and its derivatives can be incorporated into peptides that are subsequently used in bioconjugation strategies to create targeted therapeutics and imaging agents. chemimpex.com
The peptide component of the conjugate serves as a targeting moiety, directing the attached payload to specific cells or tissues that express the corresponding receptor. For instance, peptides containing beta-amino acids can be designed to bind with high affinity to receptors that are overexpressed on cancer cells. mdpi.com
The chemical properties of this compound and its functionalized versions are advantageous for bioconjugation. The Boc protecting group is stable under many reaction conditions but can be readily removed to allow for further chemical modification. chemimpex.com Furthermore, derivatives with functional groups on the phenyl ring can be used for specific conjugation chemistries. chemimpex.com
In the context of imaging, peptides containing fluorinated derivatives of D-beta-homophenylalanine, such as Boc-pentafluoro-D-β-homophenylalanine, are of particular interest. chemimpex.com Fluorine-18 is a commonly used positron-emitting radionuclide for positron emission tomography (PET) imaging. Incorporating a fluorine-containing amino acid into a targeting peptide provides a site for radiolabeling, enabling the development of PET imaging agents for cancer diagnosis and monitoring treatment response. nih.govresearchgate.net
Mechanistic Insights into the Biological Activity of Boc D Beta Homophenylalanine Containing Compounds
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
The incorporation of Boc-D-beta-homophenylalanine into various molecular scaffolds has been a key strategy in medicinal chemistry to modulate the biological activity and selectivity of the resulting compounds. chemimpex.com Structure-activity relationship (SAR) studies have been instrumental in understanding how this unnatural amino acid influences the interaction of these compounds with their biological targets.
The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, which is advantageous for peptide synthesis. chemimpex.com The D-configuration and the additional methylene (B1212753) group in the side chain of beta-homophenylalanine introduce non-natural chirality and increased conformational flexibility, respectively. vulcanchem.com These features can significantly impact the binding affinity and selectivity of peptides and small molecules by altering their backbone flexibility and interaction with hydrophobic pockets of target proteins.
Correlation Between Stereochemistry and Biological Response
The stereochemistry of amino acid residues within a peptide is a critical determinant of its three-dimensional structure and, consequently, its biological function. The use of D-amino acids, such as D-beta-homophenylalanine, is a well-established strategy to enhance the proteolytic stability of peptides. mdpi.comnih.gov The "D" configuration refers to the stereochemistry at the alpha-carbon, which provides resistance to degradation by endogenous proteases that typically recognize L-amino acids. vulcanchem.comnih.gov
Furthermore, studies on dehydrotripeptides have explored the impact of homo- versus hetero-chirality on self-assembly and gelation properties. mdpi.comresearchgate.net The synthesis of diastereomeric pairs with sequences like Hph-Phe-ΔPhe as (D,L,Z)/(L,L,Z) allowed for the investigation of how stereochemistry affects the supramolecular organization of these peptides. mdpi.comresearchgate.net
Impact of Side Chain Modifications on Activity and Selectivity
Modifications to the side chain of this compound and its surrounding residues have profound effects on the activity and selectivity of the parent compound. The phenyl group of homophenylalanine is known to engage in hydrophobic interactions within the S1 pocket of target enzymes. nih.govresearchgate.net
In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, modifications have been explored. nih.govoatext.com For instance, substitutions on the phenyl ring, other than fluorine, were found to be somewhat detrimental to the inhibitory activity. nih.gov Conversely, modifications to the P2 binding moiety, often a fused heterocyclic ring, were explored to enhance potency. nih.gov The replacement of a phenyl moiety with a heteroaromatic ring in this position led to a significant decrease in potency, indicating the importance of the specific aromatic interactions. nih.gov
In another study on DPP-IV inhibitors, docking studies revealed that a compound with a β-homophenylalanine moiety embedded in the S1 pocket and its ring interacting weakly with Phe357 and Ser209 of the S2 pocket exhibited a lower IC50 value. oatext.com This suggests that the orientation and specific interactions of the homophenylalanine side chain are critical for potent inhibition.
Furthermore, the introduction of chloro-substituents on the phenyl ring, as seen in Boc-3,5-dichloro-D-homophenylalanine, enhances lipophilicity and alters electronic properties, which can potentially modify binding affinities. vulcanchem.com The extended side chain in homophenylalanine derivatives increases conformational flexibility, which may allow for better interactions with hydrophobic protein pockets. vulcanchem.com
Molecular Basis of Enzyme Inhibition and Receptor Binding
The incorporation of this compound into inhibitor or ligand structures provides a valuable tool for probing the molecular interactions that govern enzyme inhibition and receptor binding. The unique structural features of this amino acid derivative contribute to specific binding modes that can be elucidated through various experimental and computational techniques.
Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The biological activity of compounds containing this compound is often dictated by a network of non-covalent interactions with their target proteins. The aromatic side chain of homophenylalanine plays a crucial role in establishing hydrophobic interactions. For example, in the context of aminopeptidase (B13392206) inhibitors, the phenyl group of a homophenylalanine residue can fit into the S1 pocket of the enzyme, engaging in π-stacking interactions with conserved aromatic residues like phenylalanine. researchgate.net
In the case of DPP-4 inhibitors derived from sitagliptin, the trifluorophenyl subunit occupies the S1 hydrophobic pocket, while the β-amino group is essential for forming hydrogen bonding interactions with the side chains of tyrosine and glutamate (B1630785) residues (Tyr662, Glu205, and Glu206). nih.gov The replacement of an amide bond with an oxadiazole ring in β-homophenylalanine-based dipeptidyl peptidase enzyme inhibitors is a strategy to improve metabolic stability while maintaining the necessary interactions for biological activity. nih.gov
Studies on endomorphin-2 analogues have shown that the spatial orientation of aromatic rings influences the interaction with opioid receptors. nih.gov The conformation of these analogues, which can be constrained by incorporating residues like (Z)-α,β-didehydro-phenylalanine, is critical for their binding affinity and selectivity. nih.gov
Docking Studies and Molecular Modeling of Inhibitor-Enzyme Complexes
Molecular modeling and docking studies are powerful computational tools for visualizing and understanding the binding modes of inhibitors within the active sites of enzymes. These methods provide insights into the specific interactions that contribute to inhibitory potency and selectivity.
For phosphinic dipeptide inhibitors of neutral aminopeptidases, crystal structures and molecular models have revealed the binding mode of enantiomeric phosphonic acid analogs of homophenylalanine. acs.org While the aminophosphonate head of the inhibitors binds to the protein in a similar manner, the aromatic portion of the homophenylalanine analog binds to the S1 cavity differently depending on the stereoconfiguration of the α-carbon atom. acs.org The crystal structure of the (R)-homophenylalanine phosphonic acid analog in complex with Neisseria meningitidis aminopeptidase N (NmAPN) showed a free arrangement of the 2-phenylethyl group without characteristic hydrophobic contacts, whereas modeling of the (S)-enantiomer suggested a more defined interaction. acs.org
In the design of novel DPP-4 inhibitors, docking studies of fused β-homophenylalanine derivatives showed that the trifluorophenyl subunit occupies the S1 hydrophobic pocket. nih.gov Encouraged by these computational predictions, a synthesized compound exhibited high DPP-4 inhibitory activity. nih.gov Similarly, docking studies of other DPP-IV inhibitors have been used to interpret their inhibitory activity, with flipped orientations in the active site compared to a lead compound resulting in lower potency. oatext.com
Analysis of Cell-Based Assays and In Vitro Efficacy
The ultimate measure of the biological activity of this compound-containing compounds lies in their performance in cell-based assays and in vitro efficacy studies. These experiments provide crucial information on the compound's ability to elicit a biological response in a cellular context.
In the development of DPP-4 inhibitors, several fused β-homophenylalanine derivatives displayed excellent inhibitory activities and good selectivity in in vitro assays. nih.gov Notably, some of these compounds also showed good efficacy in an oral glucose tolerance test (OGTT) in ICR mice, demonstrating their potential for in vivo activity. nih.gov
Cell-based assays are also used to assess the cytotoxicity of novel compounds. For a series of N-succinylated dehydrotripeptides, MTT assays using the human marrow stromal (HS-5) cell line were performed to evaluate their biocompatibility. mdpi.comnih.gov The results indicated that the C-protected hydrogelators were generally more toxic than their dicarboxylic acid counterparts. mdpi.com Dehydropeptides that were dicarboxylic acids were found to be essentially non-toxic in the tested concentration range, making them potentially suitable as nanocarriers for drug delivery. mdpi.com
The table below summarizes the in vitro efficacy of selected this compound-containing compounds and related derivatives.
| Compound/Derivative | Target/Assay | Key Findings | Reference |
| Fused β-homophenylalanine derivatives | DPP-4 Inhibition | Compounds 9aa, 18a, and 18m showed excellent DPP-4 inhibitory activity and good efficacy in an OGTT in ICR mice. | nih.gov |
| N-succinylated dehydrotripeptides | Cytotoxicity (MTT Assay) | Dicarboxylic acid-based hydrogels (15, 17, 18) were essentially non-toxic, suggesting potential for drug delivery applications. | mdpi.com |
| Endomorphin-2 analogue ([ΔZPhe4]EM-2) | Opioid Receptor Binding | Showed high µ opioid receptor selectivity and µ agonist activity comparable to the native peptide. | nih.gov |
| Gramicidin (B1672133) S analogue (with D-Tic) | Antimicrobial and Hemolytic Activity | Exhibited an improved therapeutic index due to a significant decrease in hemolytic activity. | upf.edu |
Investigations into Biological Selectivity and Potency Modulation
The incorporation of this compound into bioactive compounds has been a strategic approach to modulate their biological selectivity and potency. This unnatural amino acid, with its extended backbone and chiral nature, can induce specific conformational constraints and offer different side-chain interactions compared to its alpha-amino acid counterpart, phenylalanine. These structural alterations are instrumental in refining the pharmacological profile of peptidomimetics and other small molecules.
Research has demonstrated that the introduction of a β-amino acid like D-beta-homophenylalanine can significantly impact a compound's interaction with its biological target. chemimpex.com The additional methylene group in the backbone alters the peptide's secondary structure, which can lead to enhanced stability against enzymatic degradation and a modified fit within a receptor's binding pocket. chemimpex.comnih.gov This can translate to either increased or decreased potency, and importantly, can shift the selectivity profile of the compound, for instance, between different receptor subtypes. nih.govacs.org
A notable area of investigation has been in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govbrieflands.com DPP-4 inhibitors that incorporate a β-amino acid scaffold have shown considerable promise. The structure-activity relationship (SAR) studies of these inhibitors reveal that the β-amino group is crucial for forming key hydrogen bonding interactions with residues such as Tyr662, Glu205, and Glu206 in the active site of DPP-4. nih.gov The phenyl group of the homophenylalanine moiety typically occupies a hydrophobic pocket (S1 pocket), and modifications to this ring can further refine potency and selectivity. nih.govbrieflands.com
In a study focused on fused β-homophenylalanine derivatives as DPP-4 inhibitors, researchers synthesized and evaluated a series of novel compounds. nih.gov Their findings highlighted that these derivatives could achieve high potency and selectivity. For example, compound 9aa demonstrated an IC50 value of 10.8 nM, which is more potent than the well-known DPP-4 inhibitor, sitagliptin. nih.gov Further modifications led to even more potent compounds like 18a and 18m . nih.gov The enhanced potency of these compounds underscores the value of the β-homophenylalanine scaffold in optimizing interactions with the DPP-4 enzyme.
The following table summarizes the in vitro DPP-4 inhibitory activities of selected fused β-homophenylalanine derivatives, demonstrating the potency modulation achieved through structural modifications based on this core.
| Compound | DPP-4 IC50 (nM) |
| Sitagliptin | 18.0 |
| 9aa | 10.8 |
| 18a | 7.5 |
| 18m | 8.2 |
| 18n | 12.3 |
| Data sourced from a study on fused β-homophenylalanine derivatives as potent DPP-4 inhibitors. nih.gov |
In the realm of opioid peptides, the substitution of natural amino acids with β-amino acids has been explored to enhance receptor selectivity and metabolic stability. nih.govmdpi.com While direct studies on this compound are limited in this specific context, research on analogous β-amino acid substitutions in endomorphin and deltorphin (B1670231) analogues provides valuable insights. nih.govacs.org The altered backbone conformation resulting from the β-amino acid can change the presentation of the pharmacophoric side chains, thereby modulating the affinity and selectivity for µ, δ, and κ opioid receptors. nih.govscielo.org.mx For instance, the replacement of Phe with a β-amino acid in some opioid peptides has led to analogues with altered selectivity profiles, sometimes favoring one receptor subtype over others. acs.org This suggests that incorporating this compound could be a viable strategy to fine-tune the selectivity of opioid receptor ligands. The D-configuration, in particular, is often employed to increase resistance to proteolysis and to explore different conformational spaces accessible to the peptide. nih.gov
The investigations into compounds containing this compound and its derivatives clearly indicate that this building block is a powerful tool for modulating biological activity. Its use in DPP-4 inhibitors has led to the development of highly potent molecules. nih.gov The principles learned from these studies, combined with research on other β-amino acid-containing peptides, suggest a broad applicability for this compound in the design of selective and potent therapeutic agents. nih.govbrieflands.com
Emerging Research Trajectories and Future Perspectives for Boc D Beta Homophenylalanine
Integration into Combinatorial Library Synthesis for Lead Discovery
The generation of vast chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds to identify new lead structures. google.comnih.gov Boc-D-beta-homophenylalanine is a valuable building block for creating these combinatorial libraries, particularly for peptidomimetics. google.com Peptidomimetics are compounds designed to mimic peptides but with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com
The inclusion of unnatural amino acids like this compound into library synthesis allows for the creation of molecules with novel structures and functions that are not achievable with the 20 standard proteinogenic amino acids. sigmaaldrich.comscispace.com The compound's D-configuration and beta-amino acid structure can impart resistance to enzymatic degradation, a critical attribute for therapeutic candidates. uminho.pt The hydrophobic nature of the phenyl group and the Boc protecting group can also enhance interactions with biological targets, such as the hydrophobic pockets of enzymes or receptors. fengchengroup.com By incorporating this compound into "one-bead two-compound" (OB2C) or other combinatorial library formats, researchers can rapidly synthesize and screen for molecules that interact with specific cell-surface receptors or modulate cellular signaling pathways, accelerating the discovery of novel therapeutic leads. scispace.comacs.org
| Library Type | Key Feature | Relevance of this compound |
| Peptidomimetic Libraries | Scaffolds that mimic peptide structures with improved drug-like properties. google.com | Introduces structural diversity, conformational constraints, and proteolytic resistance. google.comuminho.pt |
| Positional Scanning Libraries | Systematically substituted mixtures used to determine the optimal functional group at each variable position. nih.gov | Can be used to define structure-activity relationships for peptides containing a β-homophenylalanine residue. |
| "One-Bead Two-Compound" (OB2C) Libraries | Each bead contains a cell-capturing ligand and a random library compound for cell-based screening. scispace.com | Enables the discovery of ligands that elicit specific cellular responses (e.g., apoptosis) by incorporating unique structural motifs. scispace.com |
Advancements in Targeted Drug Delivery Systems and Nanomedicine
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. This compound and its derivatives are emerging as important components in the construction of these sophisticated systems. chemimpex.comchemimpex.com
The compound serves as a crucial building block in designing bioconjugates and peptide-based therapeutics engineered for targeted delivery. chemimpex.comchemimpex.com For instance, derivatives like Boc-4-iodo-D-beta-homophenylalanine can be incorporated into peptides, providing a handle for radiolabeling, which is useful for both diagnostic imaging and targeted radiotherapy. chemimpex.com Furthermore, research has demonstrated the development of nonsystemic, intestine-targeted inhibitors for enzymes like dipeptidyl peptidase IV (DPPIV), using a β-homophenylalanine scaffold. nih.gov This approach confines the drug's activity to a specific organ, showcasing the potential of this amino acid in creating tissue-selective therapies. nih.gov In nanomedicine, the hydrophobic characteristics of this compound can be exploited in the self-assembly of peptide nanostructures, which can serve as carriers for therapeutic agents. acs.org
| Application Area | Role of this compound Derivative | Research Finding |
| Targeted Therapeutics | Building block for peptide-based drug candidates. chemimpex.comchemimpex.com | Used in the synthesis of therapeutics targeting specific receptors or pathways. chemimpex.com |
| Radiolabeling & Imaging | Introduction of iodine via Boc-4-iodo-D-b-homophenylalanine. chemimpex.com | Facilitates radiolabeling for diagnostic and therapeutic applications. chemimpex.com |
| Tissue-Selective Inhibition | Core scaffold for nonsystemic intestine-targeted (NSIT) inhibitors. nih.gov | A β-homophenylalanine derivative selectively inhibited intestinal DPPIV over plasma DPPIV. nih.gov |
| Nanocarriers | Component in the development of bioconjugates for drug delivery systems. chemimpex.com | Facilitates the attachment of biomolecules to drug carriers, potentially improving therapeutic selectivity. |
Novel Biomedical Applications and Therapeutic Modalities
The unique structural features of this compound make it a versatile component for developing novel therapeutics across various disease areas. chemimpex.com Its incorporation into peptide sequences can significantly alter biological activity and selectivity, leading to improved efficacy and reduced side effects. chemimpex.com
Research highlights its use in several therapeutic contexts:
Enzyme Inhibition: Derivatives of β-homophenylalanine have been successfully designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. nih.gov
Neuroscience: The compound and its analogs are utilized in studies of neurotransmitter systems and in the development of potential treatments for neurological disorders. chemimpex.comchemimpex.com By mimicking natural neurotransmitters, these molecules can aid in understanding and modulating neuropeptide interactions. chemimpex.comchemimpex.com
Cancer Therapeutics: Chlorinated derivatives, such as Boc-2,4-dichloro-D-β-homophenylalanine, serve as building blocks for creating bioactive peptides used in developing targeted cancer therapies. chemimpex.com
Antimicrobial Peptides: The incorporation of D-amino acids and β-amino acids into peptide structures is a recognized strategy to enhance stability against proteases, which is a major challenge for peptide-based drugs. uminho.pt This can improve the therapeutic index of antimicrobial peptides. upf.edu
Innovations in Unnatural Amino Acid and Peptide Chemistry Enabled by this compound
This compound is at the forefront of innovations in peptide chemistry, offering chemists a tool to overcome some of the inherent limitations of natural peptides. chemimpex.comsigmaaldrich.com As an unnatural amino acid, its primary role is to serve as a building block that imparts novel properties to synthetic peptides.
Key innovations include:
Enhanced Stability: The Boc (tert-butyloxycarbonyl) group effectively protects the amino function during solid-phase peptide synthesis (SPPS), allowing for the controlled and selective formation of complex peptide chains. chemimpex.com The D-configuration and β-amino acid backbone contribute to increased resistance against enzymatic degradation by proteases. uminho.pt
Conformational Control: The additional methylene (B1212753) group in the backbone of a β-homoamino acid alters the flexibility of the resulting peptide. This change can induce specific secondary structures, such as helices or turns, which can be critical for binding to a biological target.
Modulation of Physicochemical Properties: The aromatic side chain enhances hydrophobic interactions, which can be crucial for membrane penetration or binding to hydrophobic pockets on target proteins. fengchengroup.com Functionalized derivatives, such as those with chloro or iodo substitutions, allow for further fine-tuning of a peptide's properties and provide sites for further chemical modification. chemimpex.comchemimpex.com
The use of this compound and related unnatural amino acids allows for the rational design of peptidomimetics with tailored stability, affinity, and selectivity, expanding the chemical space available for drug discovery. sigmaaldrich.comfengchengroup.com
Patent Landscape and Academic-Industrial Research Synergy
The growing interest in this compound and related structures is reflected in the patent landscape and increasing collaborations between academic and industrial researchers. Patents have been filed for inventions that incorporate homophenylalanine derivatives into various therapeutic platforms. For example, patents describe the use of D-homophenylalanine in stabilized coiled-coil mimetics and in opioid agonist peptides, highlighting its value in creating structured, biologically active molecules. epo.orggoogle.com
The synergy between academic discovery and industrial development is crucial for translating basic research into clinical applications. Collaborations are increasingly common, particularly in the field of peptide chemistry, where the synthesis of complex unnatural amino acids often requires specialized expertise. acs.org An example is the development of on-resin peptide modification techniques, a project involving both academic institutions and major pharmaceutical companies. acs.org This trend underscores the importance of such partnerships in advancing the development of novel peptide-based drugs. The availability of this compound from commercial suppliers facilitates its use in both academic and industrial laboratories, fostering a research ecosystem where new discoveries can be rapidly pursued and developed. chemimpex.comchemimpex.com
Q & A
Basic Research Question
- Detailed Logs : Document coupling times, solvent purity, and reagent equivalents.
- Batch Consistency : Use the same supplier for Boc-D-β-homophenylalanine to avoid lot-to-lot variability.
- Quality Control : Include a reference peptide in each synthesis batch to verify retention of bioactivity.
Reporting Standards : Follow Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary materials .
What are the implications of Boc-D-β-homophenylalanine’s stereochemistry on its interactions with enzymatic systems?
Advanced Research Question
The D-configuration may confer resistance to enzymatic degradation (e.g., proteases like chymotrypsin). Methodological insights:
- Enzyme Kinetics : Compare and values between D- and L-configured substrates.
- Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes.
- Circular Dichroism (CD) : Monitor conformational changes in enzyme active sites upon substrate binding.
Note : The β-homo modification may further reduce substrate specificity in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
